molecular formula C12H10N2O B1233533 3-Hydroxymethyl-beta-carboline CAS No. 65474-79-5

3-Hydroxymethyl-beta-carboline

Cat. No. B1233533
CAS RN: 65474-79-5
M. Wt: 198.22 g/mol
InChI Key: CPBYHTDUBNSBQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08772311B2

Procedure details

Compound 10 (7.0 g, 31 mmol) was dissolved in anhydrous THF (900 ml) followed by the addition of LiBH4 (3.4 g, 155 mmol). The mixture was stirred at room temperature for 9 h and then cooled. Water (100 ml) was added into the mixture and stirred overnight. Then the solvent was removed in reduced pressure. With the addition of water (500 ml), extraction was conducted with dichloromethane (1 L) and then with ethyl acetate. The organic phases were combined, concentrated in vacuum and purified by silica gel column chromatography with ethyl acetate/methane (3:1) as the eluent to afford white solids (5.0 g, 82%), and mp 228-230° C. (reference[2]: 225-228° C.).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Name
Quantity
3.4 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[C:3]([C:14](OCC)=[O:15])[N:2]=1.[Li+].[BH4-].O>C1COCC1>[OH:15][CH2:14][C:3]1[N:2]=[CH:1][C:13]2[NH:12][C:11]3[C:6]([C:5]=2[CH:4]=1)=[CH:7][CH:8]=[CH:9][CH:10]=3 |f:1.2|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C1=NC(=CC=2C3=CC=CC=C3NC12)C(=O)OCC
Name
Quantity
900 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.4 g
Type
reactant
Smiles
[Li+].[BH4-]
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 9 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Then the solvent was removed in reduced pressure
ADDITION
Type
ADDITION
Details
With the addition of water (500 ml), extraction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography with ethyl acetate/methane (3:1) as the eluent

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
product
Smiles
OCC=1N=CC=2NC3=CC=CC=C3C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.